molecular formula C19H18F3NO2 B2889085 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide CAS No. 1421499-72-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2889085
M. Wt: 349.353
InChI Key: GFHIYTGOKFKEEB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide have been explored in various studies. These compounds exhibit intriguing behaviors in their interactions with metal ions and their ability to undergo specific chemical transformations. For instance, derivatives of benzamide have been shown to coordinate with Pt(II) and Pd(II) metal ions, leading to the formation of benzoxazin-2-ylidene derivatives, which could have implications for the development of new catalytic processes or materials (Facchin et al., 2002).

Antiproliferative and Cytotoxic Activities

Compounds related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide have shown potential antiproliferative and cytotoxic activities against cancer cell lines. This suggests that derivatives of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide could be explored further for their anticancer properties, highlighting the importance of chemical synthesis in drug discovery and development (Imramovský et al., 2013).

Antipathogenic Activity

Research into the antipathogenic activity of benzamide derivatives indicates potential for the development of novel antimicrobial agents. Specifically, acylthioureas derived from benzamide structures have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, pathogens known for their biofilm formation capabilities. This suggests the possibility of leveraging the chemical structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide for the design of new antibacterial compounds with antibiofilm properties (Limban et al., 2011).

Spectroscopic and Theoretical Studies

The exploration of fluorescence effects induced by the ESIPT (Excited State Intramolecular Proton Transfer) process in derivatives of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide has provided insights into the photophysical behavior of these compounds. Studies have shown that changes in pH and medium polarity can significantly affect the fluorescence properties of these molecules, suggesting their potential application in sensing and imaging technologies (Niemczynowicz et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-9-5-4-8-15(16)17(24)23-12-18(25,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,25H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIYTGOKFKEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide

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